molecular formula C22H22N4O4S2 B2820578 4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886918-49-6

4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2820578
CAS No.: 886918-49-6
M. Wt: 470.56
InChI Key: LWGZGPRVWOHZNE-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a sulfamoyl group, an oxadiazole ring, and a benzamide moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the sulfamoyl and oxadiazole groups may impart unique pharmacological properties, such as enzyme inhibition or receptor binding.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional group diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the appropriate amine with sulfuryl chloride (SO2Cl2) in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the sulfamoyl benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can undergo reduction under catalytic hydrogenation conditions to yield the corresponding amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the diallyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: H2O2, m-CPBA

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst

    Nucleophiles: Amines, thiols, or alcohols for substitution reactions

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted sulfamoyl derivatives

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The oxadiazole ring could interact with biological targets through hydrogen bonding or hydrophobic interactions, while the sulfamoyl group could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diallylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methoxy group instead of a methylthio group.

    4-(N,N-diallylsulfamoyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: Contains a chloro group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide makes it unique compared to its analogs

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-4-14-26(15-5-2)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(30-22)17-6-10-18(31-3)11-7-17/h4-13H,1-2,14-15H2,3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGZGPRVWOHZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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